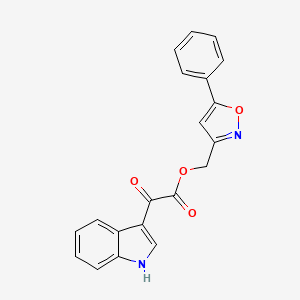
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound with a complex structure. Let’s explore its properties and applications.
Molecular Structure Analysis
The molecular formula of this compound is C~20~H~17~F~N~3~O~2~S~1~ . It contains a quinoline core with a fluoro substituent at position 6 and a benzenesulfonyl group attached to position 3. The 4-methylpiperazin-1-yl moiety contributes to its overall structure.
Physical And Chemical Properties Analysis
- Physical Properties :
- Melting Point: Unknown
- Solubility: Likely soluble in organic solvents
- Color: Possibly pale yellow or white
- Chemical Properties :
- Reactivity: Expected to undergo substitution reactions due to its functional groups
- Stability: Requires investigation; stability under various conditions is crucial for practical applications
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Derivatives : Research by Chu and Claiborne (1987) describes the synthesis of similar compounds like 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid. These syntheses involve condensation and cyclization reactions, indicating the compound's utility in creating heterocyclic structures (Chu & Claiborne, 1987).
Structural Analysis : The study by Jin Shen et al. (2012) on Marbofloxacin, a compound with a similar structure, discusses its crystal structure and molecular interactions. This highlights the compound's relevance in structural chemistry and molecular design (Shen et al., 2012).
Biological Applications
Fluorescent Probes for Zn2+ : Ohshima et al. (2010) report on the use of related compounds as fluorescent probes for zinc ions. This application is significant for biochemical studies involving zinc ion detection in cells (Ohshima et al., 2010).
Antibacterial Activity : The synthesis and evaluation of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids for antibacterial activity, as studied by Jung et al. (2001), suggest potential applications in developing new antibacterial agents (Jung et al., 2001).
Antitumor Agents : Research by Mamedov et al. (2022) on the synthesis of compounds with structures similar to 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline shows promising activity against cancer lines, indicating its potential in cancer therapy (Mamedov et al., 2022).
Safety And Hazards
Safety data for this compound is scarce. However, as with any chemical, precautions should be taken during handling, storage, and disposal. Protective equipment and proper ventilation are essential. Toxicity studies are necessary to assess potential hazards.
Zukünftige Richtungen
- Biological Evaluation : Investigate its biological activity, including anti-inflammatory, antimicrobial, or anticancer properties.
- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to optimize its effects.
- Drug Development : Assess its potential as a drug candidate, considering safety, efficacy, and pharmacokinetics.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-9-11-24(12-10-23)20-17-13-15(21)7-8-18(17)22-14-19(20)27(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZOOQWGIZTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2700089.png)
![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)




![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)
![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)
![2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)


![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700106.png)
